molecular formula C9H13ClN2 B3387662 2-Butyl-4-chloro-6-methylpyrimidine CAS No. 848499-42-3

2-Butyl-4-chloro-6-methylpyrimidine

Cat. No.: B3387662
CAS No.: 848499-42-3
M. Wt: 184.66 g/mol
InChI Key: ZABXIGOEVXQQTD-UHFFFAOYSA-N
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Description

2-Butyl-4-chloro-6-methylpyrimidine is a versatile chloro-substituted pyrimidine intermediate designed for research and development applications. Pyrimidine scaffolds are of significant interest in medicinal and agrochemical research due to their prevalence in biologically active molecules . The reactive chloro group at the 4-position and the alkyl substituents make this compound a valuable building block for further functionalization via metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, allowing for the construction of more complex molecular architectures. Primary Research Applications: Pharmaceutical & Agrochemical Intermediates: Serves as a key synthetic precursor in the discovery and development of new active compounds . The specific steric and electronic properties imparted by the butyl and methyl groups can be leveraged to optimize biological activity and physicochemical properties in target molecules. Handling & Storage: While specific handling data for this compound is not available, related chloropyrimidines recommend storage in a cool, dry place under an inert atmosphere . Researchers should handle all chemical compounds with appropriate personal protective equipment in a well-ventilated fume hood. Disclaimer: This product is intended for research purposes only and is not for diagnostic or therapeutic use. The information presented is based on data from structurally analogous compounds and should be confirmed by the researcher prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butyl-4-chloro-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-3-4-5-9-11-7(2)6-8(10)12-9/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABXIGOEVXQQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=CC(=N1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Butyl 4 Chloro 6 Methylpyrimidine and Its Core Skeleton

Precursor Synthesis Routes to Pyrimidine (B1678525) Scaffold

The foundational step in synthesizing 2-butyl-4-chloro-6-methylpyrimidine is the creation of the pyrimidine ring itself. Various established methods in heterocyclic chemistry are utilized to construct this essential scaffold.

Synthesis of 4-Chloro-6-methyl-2-substituted-pyrimidines

A common strategy involves the synthesis of a pyrimidine ring that already contains the methyl group at the 6-position and a chlorine atom at the 4-position, with a substituent at the C-2 position that can later be modified or is the desired butyl group itself. These precursors are important for the targeted synthesis of various pyrimidine derivatives. acs.orgnih.gov For instance, a method for preparing 2-chloro-4-methylpyrimidine (B15830) from 2,4-dichloropyrimidine (B19661) has been reported. guidechem.com This involves the reaction of 2,4-dichloropyrimidine with a methylating agent like methylmagnesium chloride in the presence of an iron catalyst. guidechem.com Another approach starts from readily available materials like malonamide (B141969) and methyl acetate (B1210297) to first construct a 2,4-dihydroxy-6-methylpyrimidine intermediate. guidechem.com This dihydroxy pyrimidine can then be chlorinated to yield the desired 4-chloro-6-methylpyrimidine (B1361110) precursor. guidechem.com

Starting MaterialReagentsProductReference
2,4-DichloropyrimidineMeMgCl, Fe(acac)32-Chloro-4-methylpyrimidine guidechem.com
Malonamide, Methyl acetate1. Sodium methoxide (B1231860) 2. Methyl tertiary ether2,4-Dihydroxy-6-methylpyrimidine guidechem.com
2,4-Dihydroxy-6-methylpyrimidinePhosphorus oxychloride, Triethylamine2-Chloro-4-methylpyrimidine guidechem.com

Generation of 2,4-Dichloropyrimidine Precursors

2,4-Dichloropyrimidine is a versatile and widely used precursor for the synthesis of a vast array of substituted pyrimidines. chemicalbook.comresearchgate.net Its synthesis is typically achieved through the chlorination of uracil (B121893) or barbituric acid. chemicalbook.comresearchgate.net A common method involves reacting uracil with phosphorus oxychloride (POCl3), often in the presence of a base like pyridine (B92270) or an amine. chemicalbook.comnih.gov Variations of this procedure exist, including solvent-free methods that are suitable for large-scale preparations. nih.gov Another approach utilizes a mixture of phosphorus pentachloride (PCl5) and POCl3 for the chlorination of barbituric acid. researchgate.net The reactivity of the two chlorine atoms in 2,4-dichloropyrimidine differs, allowing for selective substitution reactions. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. nih.gov This differential reactivity is crucial for the regioselective synthesis of various pyrimidine derivatives. researchgate.netnih.gov

Starting MaterialChlorinating Agent(s)ProductReference
UracilPOCl3, Pyridine2,4-Dichloropyrimidine nih.gov
UracilPOCl3, Xylene amine2,4-Dichloropyrimidine chemicalbook.com
Barbituric AcidPCl5, POCl32,4-Dichloropyrimidine researchgate.net
Uracil-5-carboxylic acidPCl3, Cl2, POCl32,4-Dichloropyrimidine-5-carboxylic acid chloride google.com

Introduction of the Butyl Moiety

Once a suitable pyrimidine scaffold is in hand, the next critical step is the introduction of the butyl group at the C-2 position.

Alkylation Strategies at the C-2 Position

Direct alkylation at the C-2 position of a pre-formed pyrimidine ring is a common and effective strategy. This often involves the reaction of a 2-chloropyrimidine (B141910) derivative with an organometallic reagent containing a butyl group, such as a Grignard reagent (butylmagnesium chloride) or an organolithium reagent. The choice of alkyllithium activator can influence the regioselectivity of the alkylation. acs.org For instance, sec-butyllithium (B1581126) has been shown to promote C2-alkylation in pyridine systems. acs.org Another approach involves the alkylation of a 2-thiosubstituted pyrimidine, where the thio group is later removed. For example, 2-(methylthio)pyrimidine (B2922345) derivatives can be alkylated, followed by desulfurization. growingscience.com

Ring Closure Reactions Incorporating Butyl Chains

An alternative to post-synthesis alkylation is to incorporate the butyl group during the initial ring formation. This can be achieved through a [3+3] cycloaddition reaction, where one of the building blocks already contains the butyl chain. mdpi.com For example, a reaction between a substituted amidine and a three-carbon component bearing a butyl group can lead to the formation of the desired 2-butylpyrimidine scaffold. Multi-component reactions, sometimes catalyzed by acids or metals, can also be employed to construct the pyrimidine ring with the butyl substituent in a single step. organic-chemistry.org

Chlorination and Methylation Strategies

The final steps in the synthesis of this compound involve the introduction of the chloro and methyl groups at the appropriate positions, if they are not already present from the precursor synthesis.

Chlorination of a hydroxypyrimidine is a standard transformation. nih.gov Reagents like phosphorus oxychloride (POCl3) are widely used for this purpose, often with a base like pyridine. nih.gov Solvent-free conditions using equimolar amounts of POCl3 have been developed for a more environmentally friendly and scalable process. nih.gov

Methylation of the pyrimidine ring can be achieved through various methods. One approach involves the use of a methylating agent to introduce a methyl group onto the heterocyclic ring. nih.gov In some synthetic pathways, the methyl group is incorporated from the very beginning by using a starting material that already contains the methyl substituent, such as using methyl acetoacetate (B1235776) in a condensation reaction to form the pyrimidine ring. google.com

Selective Chlorination Methods

The introduction of a chlorine atom at the C4-position of the pyrimidine ring is a crucial step in the synthesis of this compound. This transformation typically starts from a corresponding 4-hydroxypyrimidine (B43898) precursor. The most common and historically significant method for this chlorination is the use of phosphorus oxychloride (POCl₃). nih.gov

The reaction involves heating the hydroxy-containing substrate in POCl₃, often in the presence of an organic base. nih.gov While traditionally performed using an excess of POCl₃ which also acts as the solvent, modern protocols have been developed to improve the environmental and safety profile of this reaction. A more sustainable approach involves using an equimolar amount of POCl₃ in a solvent-free system, heated in a sealed reactor. nih.gov This method is suitable for large-scale production and simplifies the work-up procedure, reducing the environmental burden associated with quenching large amounts of excess POCl₃. nih.gov For example, the synthesis of 6-butyl-4-chloro-2-methyl-5-[(4-iodophenyl)methyl]pyrimidine is achieved by refluxing the corresponding pyrimidin-4(3H)-one with POCl₃. prepchem.com Similarly, 4-chloro-2,6-dimethyl-pyrimidine is prepared by treating 4-hydroxy-2,6-dimethyl-pyrimidine with phosphorus oxychloride. google.com

Another approach to chlorination involves the use of m-chloroperbenzoic acid (MCPBA) in an aprotic solvent like dimethylformamide (DMF). This method has been successfully applied to the 5-chlorination of pyrimidine nucleosides like uracil and cytosine derivatives, offering high yields under mild conditions. osti.gov While this specific method targets the 5-position in nucleosides, it highlights alternative reagents for chlorination in pyrimidine chemistry.

Table 1: Comparison of Selective Chlorination Methods for Pyrimidines

Method Reagent(s) Typical Substrate Conditions Advantages
Traditional Chlorination Excess Phosphorus Oxychloride (POCl₃) Hydroxypyrimidine Reflux, often with a base Well-established, widely used nih.gov
Solvent-Free Chlorination Equimolar POCl₃, Pyridine Hydroxypyrimidine Sealed reactor, 140-160 °C High yield, large-scale suitable, improved safety and environmental profile nih.gov

| Peroxyacid Chlorination | m-Chloroperbenzoic acid (MCPBA), HCl | Pyrimidine Nucleosides | Aprotic solvent (e.g., DMF) | Mild conditions, high yields, facile workup osti.gov |

Methyl Group Introduction Techniques

The incorporation of a methyl group onto the pyrimidine skeleton, specifically at the C6-position for the target compound, is typically achieved by constructing the ring from a precursor that already contains the required methyl group. This is often more efficient than attempting a direct methylation on a pre-formed pyrimidine ring.

A common strategy involves the condensation of a β-dicarbonyl compound (or its equivalent) that bears a methyl group with an amidine. For instance, the synthesis of 4-hydroxy-2,6-dimethyl-pyrimidine, a precursor to the chlorinated derivative, utilizes methyl acetoacetate as the source of the C6-methyl group. google.com In this synthesis, methyl acetoacetate is reacted with acetamidine (B91507) hydrochloride in the presence of a base like potassium hydroxide. google.com

While direct methylation of the pyrimidine ring is known, it often occurs at the 5-position, particularly in biological systems catalyzed by enzymes using S-adenosyl-L-methionine (AdoMet) as the methyl donor. umich.edu In synthetic chemistry, the introduction of a methyl group can have significant steric and electronic effects, influencing the molecule's conformation and reactivity. rsc.orgnih.gov For instance, introducing a methyl group at the 6-position of a pyrido[3,4-d]pyrimidine (B3350098) core was shown to be a key modification to enhance selectivity and metabolic stability. acs.org However, for a straightforward synthesis of this compound, the ring-building strategy remains the most practical approach for installing the methyl group.

Alternative Synthetic Approaches to this compound

Beyond the stepwise functionalization of a pre-formed ring, modern organic synthesis offers more convergent and efficient methods for constructing the pyrimidine core of this compound.

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. acs.orgnih.govacs.org This approach is particularly attractive as it reduces the number of synthetic steps, minimizes waste generation, and allows for the rapid creation of diverse chemical libraries. acs.orgnih.gov

The synthesis of pyrimidines via MCRs is well-established. rasayanjournal.co.inrsc.orgresearchgate.net A prominent example is the Biginelli reaction, though many variations exist. A general and highly adaptable MCR for pyrimidines involves the condensation of an amidine, an aldehyde, and a β-dicarbonyl compound. To synthesize a structure like the core of this compound, one could envision a three-component reaction using valeramidine (to introduce the 2-butyl group), a methyl-containing β-keto ester (to provide the 6-methyl and 4-oxo groups), and an aldehyde.

Recent advancements have led to catalytic MCRs that offer high regioselectivity and yield. For example, an iridium-catalyzed multicomponent synthesis allows for the assembly of highly substituted pyrimidines from an amidine and up to three different alcohols. acs.orgnih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water as the only byproducts, making it a sustainable and atom-economical process. acs.orgnih.gov

Green Chemistry Approaches in Pyrimidine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In pyrimidine synthesis, this has led to the development of numerous environmentally benign methodologies that offer advantages over traditional techniques. benthamdirect.combenthamdirect.comresearchgate.net

Key green chemistry strategies applied to pyrimidine synthesis include:

Catalysis: The use of catalysts, including organocatalysts, ionic liquids, and nanoparticles, can enhance reaction rates and selectivity, often under milder conditions. rasayanjournal.co.inresearchgate.net For example, thiamine (B1217682) hydrochloride (Vitamin B1) has been used as an inexpensive and environmentally benign catalyst for pyrimidine synthesis in water. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation is a heating method that can dramatically reduce reaction times, increase product yields, and lead to cleaner reactions with simpler work-ups. rasayanjournal.co.innih.gov It is considered a sustainable technology that aligns with green chemistry principles. nih.gov

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions, particularly in heterogeneous systems, leading to shorter reaction times and higher yields. rasayanjournal.co.inresearchgate.net

Solvent-Free and Aqueous Reactions: Conducting reactions without a solvent or in water is a cornerstone of green chemistry. rasayanjournal.co.inresearchgate.net Solvent-free approaches, such as ball milling, offer clean reactions and easy product separation. rasayanjournal.co.in Water as a solvent is non-toxic, inexpensive, and safe. researchgate.net

Multicomponent Reactions (MCRs): As discussed previously, MCRs are inherently green due to their high atom economy, reduced number of steps, and lower waste production compared to linear syntheses. acs.orgrasayanjournal.co.in

Table 2: Overview of Green Chemistry Techniques in Pyrimidine Synthesis

Technique Description Advantages
Microwave-Assisted Synthesis Uses microwave radiation as a heating source. nih.gov Faster reaction rates, higher yields, reduced pollution, easier work-up. rasayanjournal.co.innih.gov
Ultrasound Irradiation Employs ultrasonic waves to provide energy for the reaction. researchgate.net Shorter reaction times, effective for heterogeneous mixtures. rasayanjournal.co.in
Catalysis Utilizes catalysts like ionic liquids or organocatalysts to facilitate the reaction. researchgate.net High efficiency, reusability of catalyst, mild reaction conditions. researchgate.net
Solvent-Free Reactions Reactions are conducted without a solvent, often using techniques like ball milling. rasayanjournal.co.in Clean reactions, simple separation, reduced waste. rasayanjournal.co.in

| Multicomponent Reactions | Combines three or more reactants in a single step. acs.org | High atom economy, operational simplicity, reduced waste. acs.org |

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
4-chloro-2,6-dimethyl-pyrimidine
4-hydroxy-2,6-dimethyl-pyrimidine
6-butyl-4-chloro-2-methyl-5-[(4-iodophenyl)methyl]pyrimidine
6-butyl-2-methyl-5-[(4-iodophenyl)methyl]pyrimidine-4(3H)-one
Acetamidine hydrochloride
Cytosine
Dimethylformamide (DMF)
m-Chloroperbenzoic acid (MCPBA)
Methyl acetoacetate
Phosphorus oxychloride (POCl₃)
Potassium hydroxide
Pyridine
S-adenosyl-L-methionine (AdoMet)
Thiamine hydrochloride
Uracil

Nucleophilic Substitution Reactions

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it susceptible to nucleophilic attack, particularly at the carbon atoms bearing leaving groups such as halogens. The reactivity of this compound in nucleophilic substitution reactions is a key aspect of its chemistry, allowing for the introduction of a wide array of functional groups.

Substitution at the C-4 Chlorine Atom

The chlorine atom at the C-4 position of the pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a consequence of the electron-withdrawing nature of the adjacent nitrogen atoms, which stabilize the Meisenheimer intermediate formed during the reaction. A variety of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the C-4 chlorine.

For instance, the reaction of 2,4-dichloro-6-methylpyrimidine (B20014) with various nucleophiles demonstrates the preferential substitution at the C-4 position. wuxiapptec.com Similarly, studies on 2,4,5,6-tetrachloropyrimidine (B156064) (TCP) have shown that nucleophilic attack by hydroxybenzaldehydes occurs regioselectively at the C-4 position. researchgate.net This preference is attributed to the greater stabilization of the negative charge in the transition state when the attack occurs at the C-4 or C-6 positions compared to the C-2 position.

The reaction of 2,4-dichloro-6-methylpyrimidine with 1H,1H,2H,2H-perfluorodecanethiol is another example illustrating substitution at the C-4 position. sigmaaldrich.com Furthermore, the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine involves the nucleophilic displacement of the C-4 chlorine of 2,4-dichloro-6-methylpyrimidine. sigmaaldrich.com

A series of conformationally restricted 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidines were synthesized, highlighting the utility of C-4 substitution for creating biologically active molecules. nih.gov In these syntheses, the C-4 chloro substituent is displaced by various nucleophiles to introduce the desired functionalities.

NucleophileProductReference
Dimethylamine4-Dimethylamino-2-butyl-6-methylpyrimidine rsc.org
Sodium phenoxide2-Butyl-4-phenoxy-6-methylpyrimidine rsc.org
Sodium thiophenoxide2-Butyl-4-(phenylthio)-6-methylpyrimidine rsc.org

Substitution at the C-2 Position

While the C-4 position is generally more reactive towards nucleophilic attack, substitution at the C-2 position is also possible, often requiring more forcing conditions or specific substrates. The butyl group at the C-2 position is not a leaving group itself, but its electronic and steric properties can influence the reactivity of other positions on the pyrimidine ring.

In some instances, after substitution at the C-4 position, a subsequent substitution can occur at the C-2 position if a suitable leaving group is present. For example, in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, after initial substitution at C-4, the methylthio group at C-2 can be displaced by a strong nucleophile like sodium methoxide. rsc.org

The relative reactivity of the C-2 and C-4 positions is sensitive to the substituents present on the pyrimidine ring.

Competitive Substitution Pathways in Dihalogenated Pyrimidines

In dihalogenated pyrimidines, such as 2,4-dichloropyrimidines, the regioselectivity of nucleophilic substitution is a critical consideration. Generally, nucleophilic attack is favored at the C-4 position over the C-2 position. wuxiapptec.com This selectivity can be explained by computational studies, which show that the LUMO (Lowest Unoccupied Molecular Orbital) is predominantly located at C-4, making it more susceptible to nucleophilic attack. wuxiapptec.com

However, the presence of other substituents on the ring can alter this selectivity. For example, an electron-donating group at the C-6 position can direct nucleophilic attack to the C-2 position. wuxiapptec.com This is because the electron-donating group increases the electron density at the C-4 position, making it less electrophilic.

In the case of 2,4-dichloro-6-methylpyrimidine, the methyl group at C-6 is a weak electron-donating group. Therefore, nucleophilic substitution is still expected to occur preferentially at the C-4 position.

Influence of Substituents on Reactivity (e.g., steric effects of butyl group)

Substituents on the pyrimidine ring can significantly influence its reactivity in nucleophilic substitution reactions through both electronic and steric effects. nih.gov The butyl group at the C-2 position of this compound can exert steric hindrance, potentially affecting the rate and regioselectivity of nucleophilic attack.

The steric bulk of the butyl group might hinder the approach of a nucleophile to the adjacent C-4 position to some extent, although this effect is generally considered to be less significant than the electronic activation provided by the ring nitrogens. The impact of steric hindrance becomes more pronounced with bulkier nucleophiles. nih.gov

Studies on other alkyl-substituted pyrimidines have shown that bulky groups can influence reactivity. For instance, the introduction of a tert-butyl group can significantly decrease photoreactivity under certain conditions. bohrium.com While this is a different reaction type, it highlights the potential for bulky alkyl groups to sterically shield the ring. In the context of nucleophilic substitution, the steric effect of the butyl group is an important factor to consider when planning syntheses involving this compound.

Electrophilic Aromatic Substitution on Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring generally makes it unreactive towards electrophilic aromatic substitution (EAS). researchgate.net The two nitrogen atoms strongly deactivate the ring, making it less nucleophilic than benzene. researchgate.net Electrophilic attack, if it occurs, is most likely to happen at the C-5 position, which is the most electron-rich position in the pyrimidine ring. researchgate.netquimicaorganica.org

For an electrophilic substitution reaction to occur on a pyrimidine ring, the presence of strong activating groups, such as hydroxyl or amino groups, is typically required. researchgate.netresearchgate.net In the case of this compound, the butyl and methyl groups are weakly activating, while the chloro group is deactivating. Therefore, electrophilic aromatic substitution on this compound is expected to be very difficult and would likely require harsh reaction conditions.

While direct electrophilic substitution on the pyrimidine ring of this compound is not a common reaction pathway, electrophilic attack can occur on the nitrogen atoms (alkylation or N-oxidation). However, these reactions are also influenced by steric factors. scialert.net

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.comscispace.comethz.chmdpi.com These reactions are particularly useful for functionalizing halogenated pyrimidines like this compound. The chloro substituent at the C-4 position serves as a handle for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with a halide or triflate. libretexts.orgorganic-chemistry.org This reaction is widely used to form biaryl compounds. This compound can be coupled with various arylboronic acids to introduce an aryl group at the C-4 position. nih.govmdpi.com

For example, the Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids has been shown to be an effective method for preparing substituted pyrimidines. mdpi.com The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a base. nih.govmdpi.com

Arylboronic AcidCatalyst SystemProductReference
Phenylboronic acidPd(PPh₃)₄ / K₂CO₃2-Butyl-6-methyl-4-phenylpyrimidine mdpi.com
4-Methoxyphenylboronic acidPd(dppf)Cl₂ / Na₂CO₃2-Butyl-4-(4-methoxyphenyl)-6-methylpyrimidine researchgate.net

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction allows for the introduction of an alkynyl group onto the pyrimidine ring at the C-4 position. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt, and a base, such as an amine. nih.govrsc.org

The alkynylpyrimidines synthesized via Sonogashira coupling are versatile intermediates for further transformations.

Terminal AlkyneCatalyst SystemProductReference
PhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃N2-Butyl-6-methyl-4-(phenylethynyl)pyrimidine libretexts.org
TrimethylsilylacetylenePd(PPh₃)₄ / CuI / Et₃N2-Butyl-6-methyl-4-((trimethylsilyl)ethynyl)pyrimidine rsc.org

Cross-Coupling Methodologies (e.g., Suzuki, Heck, Sonogashira)

The chlorine atom at the C4 position serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely employed method for forming C-C bonds between an organoboron compound and an organic halide. For chloropyrimidines, the reactivity of the C-Cl bond is generally high, particularly at the C4 position. In reactions involving di- or tri-chlorinated pyrimidines, substitution is often observed to occur preferentially at the C4 position. nih.gov This regioselectivity is attributed to the electronic properties of the pyrimidine ring, where the C4 and C6 positions are more electron-deficient and thus more susceptible to oxidative addition to the palladium(0) catalyst. nih.govwikipedia.org For this compound, a Suzuki coupling with an aryl or vinyl boronic acid would be expected to proceed efficiently at the C4 position, yielding the corresponding 2-butyl-4-aryl(or vinyl)-6-methylpyrimidine.

Catalyst SystemCoupling PartnerProduct TypeReference
Pd(PPh₃)₄ / Base (e.g., K₂CO₃, Na₂CO₃)Arylboronic acid2-Butyl-4-aryl-6-methylpyrimidine nih.govwikipedia.org
Pd(OAc)₂ / Phosphine Ligand / BaseVinylboronic acid2-Butyl-4-vinyl-6-methylpyrimidine nih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. nih.govrsc.org While specific examples involving this compound are scarce, the reactivity of the C4-Cl bond suggests its viability in such transformations. Palladium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have been shown to be effective catalysts for Heck reactions involving aryl chlorides. nih.gov The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would likely yield the corresponding 4-alkenyl-substituted pyrimidine.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govmdpi.com The Sonogashira coupling is well-established for functionalizing chloropyrimidines. Studies on related substrates, such as 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (B3081771) and 4-chloro-6-methyl-N-phenylpyrimidin-2-amine, demonstrate that the C4-chloro position can be successfully coupled with terminal alkynes. sigmaaldrich.comoup.com Therefore, this compound is expected to react with various terminal alkynes to produce 2-butyl-4-alkynyl-6-methylpyrimidines.

Carbon-Carbon Bond Formation Reactions

Beyond the canonical cross-coupling reactions, other carbon-carbon bond-forming strategies can be envisaged, primarily leveraging the electrophilic nature of the C4 position. Nucleophilic aromatic substitution (SNAr) with carbon nucleophiles, although less common than with N- or O-based nucleophiles, could be a potential route. For instance, reaction with stabilized carbanions, such as those derived from malonates or cyanoacetates, in the presence of a strong base might lead to the displacement of the C4-chloride. However, palladium-catalyzed cross-coupling reactions remain the most prevalent and versatile methods for constructing new carbon-carbon bonds at this position due to their high efficiency and broad functional group tolerance.

Derivatization Reactions of this compound

The structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide array of analogues with tailored properties.

Modification at the Pyrimidine Ring

The primary site for modification on the pyrimidine ring is the C4 position, where the chlorine atom acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the two ring nitrogens facilitates nucleophilic attack at the C2, C4, and C6 positions.

A common derivatization is the amination of the C4 position. Reactions with various primary and secondary amines can displace the chloride to form 4-amino-pyrimidine derivatives. nih.gov These reactions can often be performed under thermal conditions or with acid catalysis, and in some cases, in aqueous media. nih.gov Similarly, reaction with alkoxides (e.g., sodium methoxide or ethoxide) or phenoxides would yield the corresponding 4-alkoxy or 4-aryloxy pyrimidines.

ReagentReaction TypeProductReference
R¹R²NH (Amine)SNAr2-Butyl-4-(N-R¹,R²-amino)-6-methylpyrimidine nih.gov
RONa (Alkoxide)SNAr2-Butyl-4-alkoxy-6-methylpyrimidine nih.gov
ArOH / BaseSNAr2-Butyl-4-aryloxy-6-methylpyrimidine nih.gov

Functionalization of the Butyl Chain

The functionalization of the non-activated sp³ C-H bonds of the butyl chain represents a significant synthetic challenge. Unlike benzylic positions, the C-H bonds on the butyl group are relatively inert. Direct C-H activation or functionalization of such an alkyl chain on a pyrimidine ring is not a well-documented area in the scientific literature.

Hypothetically, radical reactions could offer a pathway for functionalization. Free radical halogenation, for instance using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, could potentially introduce a bromine atom onto the butyl chain. The selectivity of such a reaction would likely favor the secondary carbons (C2' and C3') of the butyl chain due to the greater stability of the resulting secondary radical compared to the primary radical. Subsequent nucleophilic substitution of the resulting alkyl bromide could then be used to introduce other functional groups.

Another potential, though less explored, avenue could be enzymatic functionalization. Certain enzymes, such as cytochrome P450 monooxygenases, are capable of hydroxylating unactivated C-H bonds in alkyl chains, often with high regioselectivity and stereoselectivity. nih.gov However, specific examples of enzymatic reactions on the butyl chain of this particular pyrimidine derivative are not available in the current literature.

Regioselectivity in Derivatization Processes

Regioselectivity is a key consideration in the derivatization of substituted pyrimidines. For this compound, the most significant regiochemical question concerns reactions at the pyrimidine ring. The C4 position, bearing the chloro substituent, is the most electrophilic and thus the most reactive site for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Computational and experimental studies on related di- and tri-chloropyrimidines consistently show that the C4 (and C6) position is more reactive than the C2 position towards nucleophilic attack and oxidative addition. nih.govwikipedia.org The presence of the electron-donating alkyl groups (butyl at C2 and methyl at C6) can modulate the reactivity of the ring positions, but the inherent electrophilicity of the C4 position, situated between two nitrogen atoms, makes it the primary site for derivatization. Therefore, when reacting this compound with one equivalent of a nucleophile or a cross-coupling partner, selective functionalization at the C4 position is expected. Reactions targeting the C-H bonds at the C5 position or on the methyl group would require specific directing groups or catalytic systems that are not intrinsically favored. oup.com

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations within a molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and bond vibrations. For this compound, IR spectroscopy would be expected to reveal characteristic stretching and bending vibrations for the C-H bonds of the butyl and methyl groups, the C=N and C=C bonds within the pyrimidine ring, and the C-Cl bond.

Expected IR Absorption Bands for this compound:

Functional GroupExpected Vibrational ModeTypical Wavenumber (cm⁻¹)
C-H (Alkyl)Stretching2850-3000
C-H (Aromatic/Heteroaromatic)Stretching3000-3100
C=N (Pyrimidine ring)Stretching1640-1690
C=C (Pyrimidine ring)Stretching1550-1620
C-ClStretching600-800
CH₂Bending (Scissoring)~1465
CH₃Bending (Asymmetric and Symmetric)~1450 and ~1375

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting energy shifts in the scattered light provide information about the vibrational modes of a molecule. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the pyrimidine ring and the C-C backbone of the butyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Techniques

Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule. The chemical shift of a proton is influenced by its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, distinct signals would be expected for the protons of the butyl group, the methyl group, and the pyrimidine ring.

Expected ¹H NMR Data for this compound:

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityIntegration
Pyrimidine-H~7.0-8.5Singlet (s)1H
Butyl-CH₂ (α to ring)~2.5-3.0Triplet (t)2H
Butyl-CH₂~1.5-1.8Multiplet (m)2H
Butyl-CH₂~1.2-1.5Multiplet (m)2H
Butyl-CH₃~0.8-1.0Triplet (t)3H
Methyl-H (on ring)~2.3-2.6Singlet (s)3H

Note: These are estimated chemical shifts and can vary depending on the solvent and other experimental conditions.

Carbon (¹³C) NMR Techniques

Carbon-¹³ (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shift of each carbon signal indicates its chemical environment.

Expected ¹³C NMR Data for this compound:

Carbon AtomExpected Chemical Shift (ppm)
C=N (C2)~160-170
C-Cl (C4)~155-165
C-CH₃ (C6)~165-175
C-H (C5)~110-125
Butyl-CH₂ (α to ring)~35-45
Butyl-CH₂~30-35
Butyl-CH₂~20-25
Butyl-CH₃~10-15
Methyl-C (on ring)~20-25

Note: These are estimated chemical shifts.

Two-Dimensional NMR Methodologies

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments would be employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the butyl group, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish the correlations between protons and their directly attached carbons, and long-range proton-carbon correlations, respectively. These 2D NMR techniques are indispensable for the complete and unambiguous structural elucidation of a novel or complex molecule like this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting an electron from a lower energy molecular orbital to a higher energy one. The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.

For an aromatic heterocyclic compound like this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* and n → π* transitions. The pyrimidine ring, being an aromatic system, possesses a conjugated π-electron system, which gives rise to intense π → π* absorptions. The nitrogen atoms in the pyrimidine ring also have non-bonding electrons (n-electrons), which can be excited to anti-bonding π* orbitals, resulting in n → π* transitions. These are typically weaker in intensity compared to π → π* transitions.

Although a specific UV-Vis spectrum for this compound is not publicly documented, analysis of similar pyrimidine derivatives suggests that the primary absorption bands would likely appear in the range of 200-400 nm. The exact position and intensity of these bands would be influenced by the substituent groups on the pyrimidine ring, namely the butyl, chloro, and methyl groups.

Table 1: Expected UV-Vis Absorption Data for this compound

Transition TypeExpected Wavelength Range (λmax, nm)Solvent Effects
π → π200 - 300A shift to longer wavelengths (red shift) is often observed in more polar solvents due to stabilization of the excited state.
n → π300 - 400A shift to shorter wavelengths (blue shift) is typically seen in polar, protic solvents due to stabilization of the non-bonding orbital in the ground state through hydrogen bonding, increasing the energy of the transition.

Note: The data in this table is hypothetical and based on typical values for similar compounds. Experimental verification is required for accurate determination.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak [M]+• would be expected at an m/z corresponding to its molecular weight. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments. The [M+2]+• peak, corresponding to the molecule containing the ³⁷Cl isotope, would have an intensity of about one-third of the [M]+• peak.

The fragmentation of this compound would likely proceed through several pathways, including the loss of the butyl group, the chlorine atom, and fragmentation of the pyrimidine ring itself. The stability of the resulting fragment ions dictates the intensity of their corresponding peaks in the mass spectrum.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

Fragment IonProposed Structure/LossPredicted m/zIsotopic Pattern
[C9H13ClN2]+• (Molecular Ion)Intact molecule184/186Presence of [M]+• and [M+2]+• in a ~3:1 ratio
[C5H6ClN2]+Loss of butyl radical (•C4H7)127/129Presence of a pair of peaks in a ~3:1 ratio
[C9H13N2]+Loss of chlorine radical (•Cl)149Single peak
[C8H10ClN2]+Loss of methyl radical (•CH3)169/171Presence of a pair of peaks in a ~3:1 ratio
[C4H9]+Butyl cation57Single peak

Note: The fragmentation pathways and m/z values are predictive and require experimental confirmation through mass spectrometric analysis.

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single Crystal X-ray Diffraction

To perform single crystal X-ray diffraction, a well-ordered single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

A successful single crystal X-ray diffraction study of this compound would reveal:

The precise bond lengths and angles of the pyrimidine ring and its substituents.

The conformation of the butyl group.

The planarity of the pyrimidine ring.

The nature of intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern the crystal packing.

Currently, there are no published single crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely ground powder of the material is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

A PXRD pattern of this compound would be useful for:

Confirming the crystallinity of a synthesized batch.

Identifying different polymorphic forms of the compound, if they exist.

Assessing the purity of the material.

As with single crystal data, there is no publicly available powder diffraction pattern for this compound.

Research Applications

Due to its nature as a functionalized pyrimidine (B1678525), 2-Butyl-4-chloro-6-methylpyrimidine is primarily utilized as a building block in the synthesis of more complex molecules for research purposes. Its potential applications lie in the fields of medicinal chemistry and materials science, where the pyrimidine scaffold is a common motif.

A patent document indicates its use in the synthesis of pyrrole (B145914) derivatives with potential antibacterial activity. google.com This highlights its role as a key intermediate in the development of new therapeutic agents. Further research could explore its incorporation into various molecular frameworks to investigate their biological or material properties.

Conclusion

2-Butyl-4-chloro-6-methylpyrimidine is a significant compound within the broader landscape of pyrimidine (B1678525) chemistry. Its utility as a synthetic intermediate, stemming from the reactive chloro group, makes it a valuable tool for chemists. While specific research on this compound is limited, its structural features place it in a class of molecules with immense potential for the development of new and innovative chemical entities.

Computational and Theoretical Investigations of 2 Butyl 4 Chloro 6 Methylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or approximations of it) for a given molecule to determine its electronic structure and other properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For a molecule like 2-Butyl-4-chloro-6-methylpyrimidine, DFT studies would provide valuable insights into its geometry, stability, and reactivity.

A typical DFT study would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. This involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. nih.gov

Once the geometry is optimized, various molecular properties can be calculated. These include vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the calculated structure. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be computed. DFT is also instrumental in calculating electronic properties like ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO), which are discussed in a later section.

Table 1: Illustrative Data from a Hypothetical DFT Study on this compound

ParameterHypothetical Calculated ValueDescription
Method/Basis SetB3LYP/6-311++G(d,p)The theoretical level of the calculation.
Total EnergyValue in HartreesThe total electronic energy of the optimized molecule.
Dipole MomentValue in DebyeA measure of the molecule's overall polarity.
Key Bond Lengths (Å)C4-Cl: x.xxxC2-N1: y.yyyN1-C6: z.zzzPredicted lengths of specific chemical bonds.
Key Bond Angles (°)Cl-C4-N3: abc.dC5-C6-N1: efg.hPredicted angles between specific chemical bonds.

Note: The values in this table are placeholders to illustrate the type of data generated by DFT studies, as specific published data for this compound is not available.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), provide a rigorous approach to solving the electronic structure of molecules.

For this compound, ab initio calculations would be used to obtain a highly accurate description of its electronic structure and properties. While computationally more demanding than DFT, methods like MP2 and Coupled Cluster (CC) theory account for electron correlation more explicitly, leading to more precise energy and property predictions. These methods would be particularly useful for benchmarking results obtained from DFT and for investigating phenomena where electron correlation is critical. A comparative study using both DFT and ab initio methods could provide a comprehensive understanding of the molecule's properties. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. An MD simulation for this compound would involve placing the molecule (or a collection of molecules) in a simulation box, often with a solvent, and calculating the forces between atoms using a force field. Newton's equations of motion are then solved numerically to simulate the trajectory of each atom.

Conformational Analysis and Stability

The butyl group attached to the pyrimidine (B1678525) ring of this compound can rotate around its single bonds, leading to various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to determine the energy barriers for rotation between them.

This analysis would typically be performed using quantum chemical methods like DFT or ab initio calculations. A potential energy surface scan would be conducted by systematically rotating the dihedral angles of the butyl chain and calculating the energy at each step. The resulting energy profile would reveal the global minimum energy conformer and other local minima, providing insight into the molecule's preferred shapes and flexibility. The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding which structures are most likely to be present and participate in chemical reactions.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical reactivity, optical properties, and electrical properties. Analysis of the molecular orbitals provides a detailed picture of how electrons are distributed within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. According to frontier molecular orbital theory, the interaction between these orbitals is key to understanding chemical reactivity.

For this compound, the HOMO represents the region of the molecule most likely to donate electrons in a reaction (nucleophilic character), while the LUMO represents the region most likely to accept electrons (electrophilic character). The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. The spatial distribution of the HOMO and LUMO electron densities can identify the specific atoms or regions of the molecule that are most likely to be involved in chemical reactions. For instance, analysis of the LUMO map could predict the most probable sites for nucleophilic attack on the pyrimidine ring. wuxibiology.com

Table 2: Illustrative Data from a Hypothetical HOMO-LUMO Analysis of this compound

ParameterHypothetical Calculated Value (eV)Description
HOMO Energy-x.xxxEnergy of the highest occupied molecular orbital.
LUMO Energy-y.yyyEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gapz.zzzEnergy difference between LUMO and HOMO, indicating chemical reactivity.
Ionization PotentialValueThe energy required to remove an electron from the molecule.
Electron AffinityValueThe energy released when an electron is added to the molecule.

Note: The values in this table are placeholders to illustrate the type of data generated from electronic structure analysis, as specific published data for this compound is not available.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable descriptor of the charge distribution within a molecule and is used to predict its reactive behavior towards electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the electrostatic potential on the electron density surface, where different colors indicate varying potential values. Typically, red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, corresponding to electron-deficient areas prone to nucleophilic attack. Green and yellow areas denote regions of neutral or near-zero potential.

For substituted pyrimidines, the MEP map is instrumental in identifying the most reactive sites. In a study on analogous compounds, 2-chloro-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine, DFT calculations were employed to generate MEP surfaces. tandfonline.com These studies reveal that the nitrogen atoms of the pyrimidine ring are typically the most electron-rich centers, characterized by negative electrostatic potentials, making them likely sites for protonation and interaction with electrophiles. Conversely, the regions around the hydrogen atoms of the methyl group and the chloro substituents often exhibit a positive electrostatic potential, suggesting they are electron-deficient.

Table 1: Predicted Regions of Electrostatic Potential in this compound based on Analogous Compounds

Molecular Region Predicted Electrostatic Potential Predicted Reactivity
Pyrimidine Nitrogen Atoms Negative (Red) Susceptible to electrophilic attack and protonation
Carbon atom at 4-position Positive (Blue) Prone to nucleophilic attack
Chloro Group Slightly Negative Can influence the potential of adjacent atoms

Spectroscopic Property Prediction and Correlation

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules, such as vibrational (FTIR and FT-Raman) and electronic (UV-Vis) spectra. These theoretical predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's vibrational modes and electronic transitions.

For chloro-methylpyrimidine derivatives, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental data after applying a scaling factor. tandfonline.com A complete vibrational analysis involves the calculation of the potential energy distribution (PED), which helps in the precise assignment of each vibrational mode to the corresponding functional group's motion (e.g., stretching, bending, and torsion).

In the case of this compound, theoretical calculations would predict characteristic vibrational frequencies for the pyrimidine ring modes, C-H stretching and bending modes of the butyl and methyl groups, and the C-Cl stretching frequency. The electronic spectrum, calculated using Time-Dependent DFT (TD-DFT), would reveal the energies and oscillator strengths of the principal electronic transitions, typically π → π* and n → π* transitions within the pyrimidine ring. The solvent environment can also be modeled to predict solvatochromic shifts.

Table 2: Predicted Spectroscopic Data for this compound based on DFT Calculations of Analogous Compounds

Spectroscopic Technique Predicted Wavenumber/Wavelength Range Assignment
FTIR / FT-Raman ~3100-2900 cm⁻¹ C-H stretching vibrations of butyl and methyl groups
~1600-1400 cm⁻¹ Pyrimidine ring stretching vibrations
~800-600 cm⁻¹ C-Cl stretching vibration

Reaction Mechanism Prediction through Theoretical Modeling

Theoretical modeling is a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. For substituted pyrimidines, computational studies can predict the most likely pathways for reactions such as nucleophilic aromatic substitution (SNA r) and electrophilic substitution.

The presence of a chloro group on the pyrimidine ring of this compound makes it a likely candidate for nucleophilic substitution reactions, where the chloride ion acts as a leaving group. Theoretical investigations into the SNA r reactions of similar chloropyrimidines have shown that the reaction typically proceeds through a two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex. researchgate.net DFT calculations can map out the entire reaction pathway, identifying the transition states and calculating the activation energies, which determine the reaction rate.

The position of the substituents on the pyrimidine ring significantly influences its reactivity. The electron-donating butyl and methyl groups would be expected to slightly decrease the reactivity of the ring towards nucleophiles compared to an unsubstituted chloropyrimidine. Conversely, for electrophilic substitution, which is generally difficult for the electron-deficient pyrimidine ring, these activating groups would make the C-5 position more susceptible to attack. researchgate.net

Table 3: Predicted Reactivity and Mechanistic Pathways for this compound

Reaction Type Predicted Reactive Site Mechanistic Pathway Key Intermediates/Transition States
Nucleophilic Aromatic Substitution C-4 Position Two-step addition-elimination Meisenheimer Complex, Transition States for addition and elimination

By leveraging computational and theoretical investigations of analogous compounds, a detailed and scientifically grounded understanding of the chemical properties and reactivity of this compound can be constructed. These theoretical insights are invaluable for guiding experimental work and for the rational design of new synthetic routes and functional materials.

Chemical Applications of 2 Butyl 4 Chloro 6 Methylpyrimidine and Its Derivatives

Role as Synthetic Intermediates in Organic Chemistry

The utility of 2-Butyl-4-chloro-6-methylpyrimidine in organic chemistry stems from the reactivity of its functional groups. The chlorine atom at the 4-position is a particularly important feature, as it acts as a good leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of substituents at this position, forming the basis for the synthesis of a diverse range of derivatives.

The structure of this compound is ideally suited for the construction of fused heterocyclic systems, which are scaffolds of significant interest in medicinal and materials chemistry. The reactive chloro group allows for cyclization reactions with appropriate bifunctional reagents to form new rings fused to the pyrimidine (B1678525) core.

One common strategy involves the reaction of chloropyrimidines with compounds containing nucleophilic centers, leading to the formation of bicyclic systems. For instance, derivatives of 5-aminopyrazoles can undergo condensation and cyclization with substituted pyrimidines to yield pyrazolo[1,5-a]pyrimidines. nih.gov In this type of synthesis, the 5-aminopyrazole acts as a nucleophile, displacing the chloro substituent on the pyrimidine ring, followed by an intramolecular cyclization to form the fused ring system. nih.gov This approach is highly flexible, allowing for the introduction of various substituents to tune the properties of the final molecule. nih.gov

Similarly, the pyrimidine core is a precursor for pyrano[2,3-d]pyrimidine scaffolds. acs.org These systems can be synthesized through multi-component reactions, often involving a pyrimidine derivative, an aldehyde, and an active methylene (B1212753) compound. acs.org The development of efficient catalytic methods, including the use of organocatalysts like L-proline or novel perovskite-based catalysts, has advanced the synthesis of these complex heterocyclic structures. acs.org

Table 1: Examples of Heterocyclic Systems Derived from Pyrimidine Precursors

Precursor Type Resulting Heterocyclic System Synthetic Strategy
Chloropyrimidine & 5-Aminopyrazole Pyrazolo[1,5-a]pyrimidine Nucleophilic substitution followed by cyclization nih.gov
Pyrimidine derivative, Aldehyde, Malononitrile Pyrano[2,3-d]pyrimidine One-pot multi-component reaction acs.org

Beyond fused systems, this compound serves as a foundational building block for assembling larger, non-fused molecular architectures. The pyrimidine ring acts as a central scaffold to which other complex fragments can be attached.

An example of this application is the synthesis of molecules like tert-Butyl 4-(2-chloro-6-methyl-4-pyrimidinyl)-1-piperidinecarboxylate. sigmaaldrich.com In this structure, a piperidine (B6355638) ring is attached to the C4 position of the pyrimidine core, demonstrating a typical nucleophilic substitution where the piperidine nitrogen displaces the chlorine atom. This modular approach allows for the systematic modification of different parts of the molecule to explore structure-activity relationships in various contexts.

Synthetic routes often begin with a condensation reaction to build the initial substituted pyrimidine, which is then further functionalized. For example, a synthetic pathway to complex pyridopyrimidines starts with the condensation between an aryl acetonitrile (B52724) and a pyrimidine derivative where the future amine group is masked as a thiomethyl group. nih.gov Subsequent steps involve chemical transformations like nitration, hydrolysis, and chlorination with reagents such as phosphorus oxychloride (POCl₃) to install a reactive chlorine atom, which then serves as a handle for introducing various amines via SNAr displacement. nih.gov

Mechanistic Investigations of Related Pyrimidine Derivatives in Agricultural Contexts (e.g., Nitrification Inhibition)

While direct studies on this compound as a nitrification inhibitor are not prominent, the broader class of pyrimidine derivatives and related nitrogen-containing heterocycles has been investigated for its role in agriculture, particularly in slowing down the process of nitrification. Nitrification is the biological oxidation of ammonia (B1221849) to nitrate, a process carried out by specific microorganisms. mdpi.com The first and rate-limiting step is the oxidation of ammonia, which is catalyzed by the enzyme ammonia monooxygenase (AMO). mdpi.com

Nitrification inhibitors work by disrupting this process. The mechanisms of action vary depending on the chemical structure of the inhibitor. mdpi.com

Competitive Inhibition : Some inhibitors, like hydrocarbons, can act as alternative substrates that compete with ammonia for the active site of the AMO enzyme. mdpi.com

Mechanism-Based Inactivation : The catalytic products of some compounds can lead to the inactivation of the AMO enzyme. mdpi.com

Chelation of Metal Ions : Many inhibitors function by chelating the copper ion that is essential for the catalytic activity of the AMO enzyme. Compounds containing C=S or P=S bonds, such as thiourea (B124793), allylthiourea (B1665245) (ATU), and carbon disulfide (CS₂), are known to be effective copper chelators. mdpi.com

Pyrimidine derivatives can be functionalized with sulfur-containing groups, such as thiourea moieties, to impart this inhibitory activity. By binding to the copper center of the AMO enzyme, these compounds block the enzyme's ability to oxidize ammonia, thereby slowing the rate of nitrification and potentially improving the efficiency of nitrogen-based fertilizers.

Table 2: Mechanisms of Action for Different Classes of Nitrification Inhibitors

Inhibitor Class Proposed Mechanism of Action Target Enzyme/Process
Hydrocarbons (Alkenes, Alkynes) Competitive binding to the active site; potential for enzyme inactivation. Ammonia Monooxygenase (AMO) mdpi.com
Sulfur-Containing Compounds (e.g., Thiourea, CS₂) Chelation of the essential copper ion in the enzyme's active site. Ammonia Monooxygenase (AMO) mdpi.com

Development of Novel Reagents and Catalysts Based on Pyrimidine Core

The unique electronic and structural properties of the pyrimidine ring have been exploited in the development of novel reagents and directing groups for catalysis. The nitrogen atoms in the pyrimidine ring can act as coordination sites for transition metals, enabling the design of specialized ligands and directing groups that facilitate challenging chemical transformations.

A notable example is the use of a pyrimidine-based directing group in transition metal-catalyzed C-H activation reactions. acs.org Direct C-H functionalization is a powerful strategy in organic synthesis, but controlling the site of reaction (regioselectivity) is a major challenge. In one reported system, a pyrimidine-based group was used to direct a palladium catalyst to a specific meta-C-H bond of an arene substrate. acs.org

In this approach, the substrate is first attached to the pyrimidine directing group. The nitrogen atoms of the pyrimidine then coordinate to the palladium catalyst, positioning it in close proximity to the desired C-H bond. This directed metalation facilitates the cleavage of the C-H bond and subsequent functionalization, for example, through cyanation. acs.org After the reaction, the pyrimidine directing group can be removed, yielding the desired product. Such strategies offer a practical route to complex molecules that would be difficult to synthesize using traditional methods. acs.org

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2-Butyl-4-chloro-6-methylpyrimidine

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